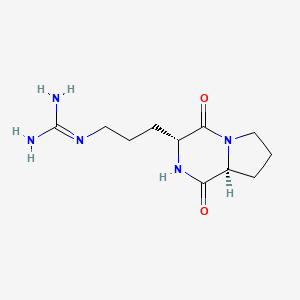

Cyclo(Arg-Pro)

Descripción

BenchChem offers high-quality Cyclo(Arg-Pro) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Arg-Pro) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H19N5O2 |

|---|---|

Peso molecular |

253.30 g/mol |

Nombre IUPAC |

2-[3-[(3R,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine |

InChI |

InChI=1S/C11H19N5O2/c12-11(13)14-5-1-3-7-10(18)16-6-2-4-8(16)9(17)15-7/h7-8H,1-6H2,(H,15,17)(H4,12,13,14)/t7-,8+/m1/s1 |

Clave InChI |

ZRJHYOXNWCMGMW-SFYZADRCSA-N |

SMILES isomérico |

C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CCCN=C(N)N |

SMILES canónico |

C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Bioactive Potential of Cyclo(L-Pro-D-Arg): A Technical Guide to its Antimicrobial and Antitumor Activities

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of Cyclo(L-Pro-D-Arg), a cyclic dipeptide isolated from Bacillus cereus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of microbial secondary metabolites. Herein, we present a comprehensive overview of its antimicrobial and antitumor properties, detailed experimental protocols, and insights into its mechanism of action.

Cyclo(L-Pro-D-Arg) has emerged as a promising bioactive compound with significant antibacterial and antitumor efficacy.[1][2][3] This diketopiperazine, produced by the bacterium Bacillus cereus, has demonstrated potent activity against medically important bacteria and cancer cell lines, while exhibiting minimal toxicity to normal cells.[1][2][3]

Quantitative Analysis of Biological Activities

The biological activities of Cyclo(L-Pro-D-Arg) have been quantified to establish its potency. The following tables summarize the key findings regarding its antimicrobial and cytotoxic effects.

Table 1: Antimicrobial Activity of Cyclo(L-Pro-D-Arg)

| Microorganism | Assay Type | Quantitative Measure | Value |

| Klebsiella pneumoniae | Minimum Inhibitory Concentration (MIC) | µg/mL | 1[1][2] |

Table 2: Cytotoxic Activity of Cyclo(L-Pro-D-Arg)

| Cell Line | Assay Type | Quantitative Measure | Value |

| HeLa (Human cervical cancer) | IC50 | µg/mL | 50[1][2] |

| VERO (Normal monkey kidney) | Cytotoxicity | No significant cytotoxicity observed up to | 100 µg/mL[1][2] |

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Cyclo(L-Pro-D-Arg) against Klebsiella pneumoniae was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5]

1. Inoculum Preparation:

-

A pure culture of Klebsiella pneumoniae is grown overnight on Mueller-Hinton Agar (MHA).

-

A few colonies are then used to inoculate a tube of sterile Mueller-Hinton Broth (MHB).

-

The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The bacterial suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

2. Assay Procedure:

-

A serial two-fold dilution of Cyclo(L-Pro-D-Arg) is prepared in MHB in a 96-well microtiter plate.

-

An equal volume of the diluted bacterial suspension is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.[7]

3. MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of IC50 Value using MTT Assay

The cytotoxic activity of Cyclo(L-Pro-D-Arg) on HeLa cells was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10]

1. Cell Culture and Seeding:

-

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For the assay, cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

-

A stock solution of Cyclo(L-Pro-D-Arg) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired test concentrations.

-

The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound.

-

Control wells containing medium with the solvent and medium alone are also included.

-

The plate is incubated for 48 hours.

3. MTT Assay and Data Analysis:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[8]

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[8]

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[9]

Mechanism of Action: Chitinase (B1577495) Inhibition

One of the identified mechanisms of action for Cyclo(L-Pro-D-Arg) and similar cyclic dipeptides is the inhibition of family 18 chitinases.[1][11] Chitinases are enzymes that degrade chitin, a key component of the cell walls of fungi and the exoskeletons of insects.

The inhibitory action of Cyclo(L-Pro-D-Arg) is attributed to its ability to mimic the structure of a reaction intermediate within the active site of the chitinase enzyme.[1][11][12] This structural mimicry allows the cyclic dipeptide to bind to the active site, thereby blocking the access of the natural substrate, chitin, and preventing its hydrolysis.

While the inhibition of chitinase provides a clear mechanism for its antifungal properties, the precise signaling pathways responsible for its antibacterial and antitumor effects are still under investigation. For its antitumor activity, it is hypothesized that diketopiperazines like Cyclo(L-Pro-D-Arg) may induce apoptosis in cancer cells, but the specific molecular targets and downstream signaling events in HeLa cells are yet to be fully elucidated.[13][14][15]

Conclusion

Cyclo(L-Pro-D-Arg) from Bacillus cereus is a compelling natural product with demonstrated antibacterial and antitumor activities. Its high potency against Klebsiella pneumoniae and selective cytotoxicity towards HeLa cancer cells, coupled with a lack of toxicity to normal cells, underscore its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully delineate the signaling pathways involved in its anticancer effects and to explore its full therapeutic potential.

References

- 1. The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. entomoljournal.com [entomoljournal.com]

- 10. researchgate.net [researchgate.net]

- 11. (PDF) The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate. (2002) | Douglas R. Houston | 71 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Cyclo(Arg-Pro): A Technical Guide on its Role as an Inhibitor of Fungal Morphological Transformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morphological transition of pathogenic fungi, particularly the shift from a unicellular yeast form to a filamentous, invasive hyphal form, is a critical virulence factor. Inhibiting this transformation presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Cyclo(Arg-Pro), a cyclic dipeptide, and its function as an inhibitor of this crucial fungal process. While quantitative data on Cyclo(Arg-Pro) itself is limited in publicly available literature, this document consolidates the known mechanism of action, proposes the affected signaling pathways, and provides detailed experimental protocols for studying its effects, primarily in the model organism Candida albicans.

Introduction to Fungal Dimorphism and its Significance

Many pathogenic fungi exhibit dimorphism, the ability to switch between yeast and hyphal morphologies, in response to environmental cues such as temperature, pH, and the presence of serum.[1] This transition is intricately linked to their ability to cause disease. The yeast form is typically associated with dissemination, while the hyphal form is crucial for tissue invasion, adhesion, and the formation of biofilms, which are notoriously resistant to antifungal treatments.[2] Candida albicans, a common commensal fungus, can become an opportunistic pathogen, with its yeast-to-hyphae transition being a key step in the development of candidiasis.[1] Therefore, molecules that can specifically inhibit this morphological switch are of significant interest as potential antifungal therapeutics.

Cyclo(Arg-Pro): A Chitinase (B1577495) Inhibitor

Cyclo(Arg-Pro) is a cyclic dipeptide that has been identified as an inhibitor of the morphological change of Candida albicans from its yeast form to the filamentous form.[3][4] The primary mechanism of action for Cyclo(Arg-Pro) is the inhibition of chitinase.[3] Chitin (B13524), a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and shape.[5] Chitinases are enzymes that hydrolyze chitin and are crucial for cell wall remodeling during processes like budding, cell separation, and hyphal growth.[5][6] By inhibiting chitinase, Cyclo(Arg-Pro) disrupts the delicate balance of cell wall synthesis and degradation required for the extension and branching of hyphae.

A study on a closely related compound, cyclo-(L-Arg-D-Pro), revealed that it inhibits family 18 chitinases by structurally mimicking a reaction intermediate, providing a molecular basis for its inhibitory action.[7] This suggests that Cyclo(Arg-Pro) likely acts in a similar competitive manner.

Proposed Mechanism of Action and Signaling Pathways

The inhibition of chitinase by Cyclo(Arg-Pro) is proposed to impact fungal morphogenesis primarily through the disruption of cell wall integrity, which in turn is surveyed by key signaling pathways. While direct evidence linking Cyclo(Arg-Pro) to specific pathways is not available, the known consequences of cell wall stress in fungi allow for a well-supported hypothetical model.

The fungal cell wall integrity is maintained by complex signaling networks, with the Mitogen-Activated Protein (MAP) kinase pathways playing a central role.[8][9] Specifically, the Cell Wall Integrity (CWI) pathway, mediated by the Mkc1 MAP kinase in C. albicans, is activated in response to cell wall stress.[9] Inhibition of chitinase by Cyclo(Arg-Pro) would likely induce such stress, leading to the activation of the CWI pathway as a compensatory response. However, the sustained inability to properly remodel the cell wall due to chitinase inhibition would ultimately prevent the successful formation of hyphae.

Furthermore, chitin synthesis itself is regulated by other major signaling cascades, including the cAMP-PKA and HOG pathways, often as a compensatory mechanism to other cell wall stresses.[10] For instance, treatment of C. albicans with echinocandins, which inhibit β(1,3)-glucan synthesis, leads to an increase in chitin production mediated by the PKC, HOG, and Ca2+-calcineurin signaling pathways.[10] While Cyclo(Arg-Pro) acts on chitin degradation rather than synthesis, its disruption of cell wall dynamics would likely intersect with these regulatory pathways.

Quantitative Data

As of the latest review of publicly available literature, specific quantitative data such as the 50% inhibitory concentration (IC50) for the inhibition of Candida albicans filamentation by Cyclo(Arg-Pro) has not been reported. The original 1996 study by Izumida et al. is not widely accessible in its full text.[4] For comparison, other known chitinase inhibitors have shown varying potencies. For example, allosamidin (B1666888) inhibits C. albicans chitinase with an IC50 of 0.3 µM.[11] The table below is structured to incorporate data on Cyclo(Arg-Pro) should it become available.

Table 1: Inhibitory Activity of Chitinase Inhibitors on Candida albicans

| Compound | Target Enzyme | IC50 (Filamentation) | IC50 (Enzyme Activity) | Reference |

|---|---|---|---|---|

| Cyclo(Arg-Pro) | Chitinase | Data not available | Data not available | Izumida et al., 1996[4] |

| Allosamidin | Chitinase | Data not available | 0.3 µM | Dickinson et al., 1989[11] |

| Nikkomycin Z | Chitin Synthase | Varies by medium | 0.8 µM (CaChs2) | Sudoh et al., 2002 |

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the inhibitory effect of compounds like Cyclo(Arg-Pro) on fungal morphological transformation.

In Vitro Yeast-to-Hypha Transition Inhibition Assay

This assay is designed to qualitatively and quantitatively assess the inhibition of germ tube and hyphae formation in liquid culture.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) medium

-

Fetal Bovine Serum (FBS) or RPMI 1640 medium

-

Cyclo(Arg-Pro) or other test compounds

-

96-well microtiter plates

-

Incubator at 37°C

-

Inverted microscope

Procedure:

-

Preparation of C. albicans Culture: Inoculate C. albicans into YPD broth and grow overnight at 30°C with shaking. This will produce a culture of yeast-form cells.

-

Cell Harvesting and Resuspension: Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in a hyphae-inducing medium (e.g., RPMI 1640 or YPD with 10% FBS) to a final concentration of 1 x 10^6 cells/mL.

-

Inhibitor Preparation: Prepare a stock solution of Cyclo(Arg-Pro) in a suitable solvent (e.g., sterile water or DMSO). Create a series of dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the C. albicans cell suspension to each well. Then, add the different concentrations of Cyclo(Arg-Pro). Include a positive control (no inhibitor) and a solvent control.

-

Incubation: Incubate the plate at 37°C for 2-4 hours.

-

Microscopic Examination: After incubation, observe the cells under an inverted microscope. In the control wells, a majority of cells should have formed germ tubes or elongated hyphae. In the presence of an effective inhibitor, cells will remain in the yeast form.

-

Quantification (Optional): To quantify the inhibition, count at least 200 cells per well and determine the percentage of cells that have formed germ tubes. The IC50 can be calculated from a dose-response curve.

Solid Agar (B569324) Invasion Assay

This assay assesses the ability of C. albicans to form invasive hyphae that can penetrate a solid surface.

Materials:

-

Candida albicans strain

-

YPD agar plates supplemented with 10% FBS

-

Cyclo(Arg-Pro) or other test compounds

-

Sterile toothpicks or pipette tips

-

Incubator at 37°C

Procedure:

-

Plate Preparation: Prepare YPD agar plates containing 10% FBS and various concentrations of Cyclo(Arg-Pro).

-

Inoculation: Grow a fresh culture of C. albicans on a standard YPD plate. Using a sterile toothpick, gently touch a single colony and then lightly touch the surface of the prepared agar plates.

-

Incubation: Incubate the plates at 37°C for 3-5 days.

-

Analysis: After incubation, observe the colonies. Non-invasive growth will appear as smooth colonies on the surface of the agar. Invasive growth will have a wrinkled appearance with filaments extending into the agar. To better visualize invasion, gently wash the surface of the plate with a stream of water to remove non-adherent cells. The remaining filamentous growth indicates invasion.

Conclusion and Future Directions

Cyclo(Arg-Pro) has been identified as an inhibitor of the yeast-to-hyphae transition in Candida albicans, likely through the inhibition of chitinase activity. This disruption of cell wall remodeling is a promising strategy for the development of novel antifungal agents that target virulence rather than viability, which may reduce the selective pressure for drug resistance.

However, there is a clear need for further research in this area. The acquisition of quantitative data, such as the IC50 of Cyclo(Arg-Pro) against C. albicans filamentation, is essential. Furthermore, studies to elucidate the precise downstream effects of chitinase inhibition on the major signaling pathways (cAMP-PKA, MAPK) will provide a more complete understanding of its mechanism of action. Finally, in vivo studies are required to determine the therapeutic potential of Cyclo(Arg-Pro) in animal models of candidiasis. The protocols and information provided in this guide serve as a foundation for researchers to further investigate this and other compounds targeting fungal morphological transformation.

References

- 1. High Content Phenotypic Screenings to Identify Inhibitors of Candida albicans Biofilm Formation and Filamentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potential Antifungal Effect of Chitosan Against Candida albicans Is Mediated via the Inhibition of SAGA Complex Component Expression and the Subsequent Alteration of Cell Surface Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Anti-Virulence Approaches for Candidiasis via a Novel Series of Small-Molecule Inhibitors of Candida albicans Filamentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of chitinase inhibitors, cyclo(Arg-Pro) against cell separation of Saccharomyces cerevisiae and the morphological change of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Inhibition of Candida albicans morphogenesis by chitinase from Lactobacillus rhamnosus GG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Candida albicans filamentation for antifungal drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MAP kinase signal transduction network in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cooperative Role of MAPK Pathways in the Interaction of Candida albicans with the Host Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chitinase activity from Candida albicans and its inhibition by allosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cyclo(Arg-Pro) in Saccharomyces cerevisiae Cell Separation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the cyclic dipeptide Cyclo(Arg-Pro) and its role in the cell separation process of the model organism Saccharomyces cerevisiae. It is established that Cyclo(Arg-Pro) functions as a chitinase (B1577495) inhibitor, thereby impeding the final step of cytokinesis, which is the enzymatic degradation of the chitinous primary septum. This document provides a comprehensive overview of the mechanism of action, the relevant signaling pathways, and detailed experimental protocols for investigating these phenomena. Quantitative data on the inhibitory effects of related compounds are presented to offer a comparative context.

Introduction

Saccharomyces cerevisiae, a budding yeast, serves as a powerful model system for studying fundamental eukaryotic cellular processes, including cell cycle control and morphogenesis. Cell separation is the terminal event of the cell cycle, ensuring the liberation of a newly formed daughter cell from the mother cell. This process is tightly regulated and requires the coordinated action of various enzymes, primarily chitinases, which hydrolyze the chitin-rich primary septum.[1]

Cyclo(Arg-Pro), a cyclic dipeptide, has been identified as an inhibitor of this crucial process.[2][3] Unlike many cytotoxic agents, Cyclo(Arg-Pro) effectively inhibits cell separation without impacting the overall growth of the yeast.[2][3] This specific mode of action makes it a valuable tool for studying the intricacies of cell separation and a potential lead compound for the development of antifungal agents that target cell wall remodeling processes. This guide will explore the molecular basis of Cyclo(Arg-Pro)'s activity and provide researchers with the necessary protocols and conceptual frameworks to investigate its effects.

Mechanism of Action: Chitinase Inhibition

The primary mechanism by which Cyclo(Arg-Pro) disrupts cell separation in S. cerevisiae is through the inhibition of chitinase.[2][3] Chitinases are glycoside hydrolases that break down the β-1,4-glycosidic bonds of chitin (B13524), a major component of the fungal cell wall and the primary constituent of the septum that divides mother and daughter cells. In yeast, the timely degradation of the primary septum by chitinase is essential for the two cells to separate.[1]

Data Presentation: Comparative Inhibitory Activity

Although specific quantitative data for the inhibitory effect of Cyclo(Arg-Pro) on Saccharomyces cerevisiae chitinase from the primary literature by Izumida et al. (1996) is not available in retrievable formats, data for other cyclic dipeptides and known chitinase inhibitors provide a valuable comparative context for its potential potency.

| Compound | Target Enzyme | IC50 | Ki | Notes | Reference |

| Cyclo(Gly-Pro) | Family 18 Chitinase | 5.0 mM | - | Selectively inhibits chitinase enzymes. | [5] |

| CI-4 (Cyclo(L-Arg-D-Pro)) | Family 18 Chitinase | 1.2 mM | - | Inhibits by mimicking a reaction intermediate. | [5] |

| Nikkomycin (B1203212) Z | Chitin Synthase 1 (CaChs1p) | 15 µM | - | Competitive inhibitor of chitin synthases. | [6] |

| Chitin Synthase 2 (CaChs2p) | 0.8 µM | - | [6] | ||

| Chitin Synthase 3 (CaChs3p) | 13 µM | - | [6] |

Note: The data presented for Nikkomycin Z is against Candida albicans chitin synthases, as it provides a well-characterized example of a potent inhibitor of chitin metabolism.

Signaling Pathway: The RAM Network

Cell separation in S. cerevisiae is orchestrated by a conserved signaling cascade known as the RAM (Regulation of Ace2p activity and Morphogenesis) network .[7] This pathway ensures that the expression of cell separation genes, including the gene encoding the primary chitinase (CTS1), occurs only in the daughter cell and only after the completion of mitosis.

The core of the RAM pathway consists of a series of protein kinases and associated factors that ultimately regulate the localization and activity of the transcription factor Ace2p. Ace2p is responsible for activating the transcription of daughter cell-specific genes, including CTS1.[7] A simplified representation of the RAM pathway is depicted below. The inhibition of chitinase by Cyclo(Arg-Pro) acts downstream of this regulatory pathway, directly on the enzymatic machinery required for cell separation.

Experimental Protocols

The following protocols provide a framework for investigating the effects of Cyclo(Arg-Pro) on S. cerevisiae cell separation and chitinase activity.

Assessing the Effect of Cyclo(Arg-Pro) on Cell Separation

This protocol details a method for the quantitative analysis of yeast cell aggregation using microscopy.

Materials:

-

Saccharomyces cerevisiae strain (e.g., BY4741)

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

-

Cyclo(Arg-Pro) stock solution (dissolved in sterile water or appropriate solvent)

-

Microscope with a 40x or 100x objective and a camera

-

Hemocytometer or cell counting chamber

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Yeast Culture Preparation: Inoculate a starter culture of S. cerevisiae in 5 mL of YPD and grow overnight at 30°C with shaking.

-

Experimental Cultures: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD. Prepare a series of cultures with varying concentrations of Cyclo(Arg-Pro) (e.g., 0, 10, 50, 100, 200 µM) and a solvent control. Incubate at 30°C with shaking.

-

Sample Collection: At regular time intervals (e.g., 2, 4, 6, 8 hours), withdraw aliquots from each culture.

-

Microscopy:

-

Briefly sonicate the cell suspension to break up loose aggregates.

-

Prepare a wet mount of the cell suspension on a microscope slide.

-

Acquire multiple images from different fields of view for each sample.

-

-

Quantitative Analysis:

-

Using image analysis software, count the total number of cells.

-

Count the number of distinct cell clusters (a cluster is defined as two or more attached cells).

-

Count the number of single, unattached cells.

-

Calculate the percentage of cell separation using the formula: % Separation = (Number of single cells / Total number of cells) * 100

-

-

Data Presentation: Plot the percentage of cell separation against the concentration of Cyclo(Arg-Pro) at each time point.

Chitinase Activity Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of Cyclo(Arg-Pro) on chitinase activity.

Materials:

-

S. cerevisiae cell lysate (as a source of chitinase) or purified chitinase

-

Cyclo(Arg-Pro) stock solution

-

Colloidal chitin substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Dinitrosalicylic acid (DNS) reagent

-

N-acetyl-D-glucosamine (NAG) standard solutions

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Colloidal Chitin: Prepare colloidal chitin from crab shell chitin as described by established protocols.

-

Enzyme Preparation: Prepare a crude cell lysate from an actively growing S. cerevisiae culture or use a commercially available purified chitinase.

-

Assay Setup:

-

In a microcentrifuge tube, prepare reaction mixtures containing:

-

Assay buffer

-

Varying concentrations of Cyclo(Arg-Pro)

-

Enzyme preparation

-

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the colloidal chitin substrate to each tube.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by boiling for 5 minutes.

-

-

Quantification of Reducing Sugars:

-

Centrifuge the tubes to pellet the remaining chitin.

-

Transfer the supernatant to a new tube.

-

Add DNS reagent and boil for 5-15 minutes until a color change is observed.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using the NAG standard solutions.

-

Determine the amount of reducing sugar produced in each reaction.

-

Calculate the percentage of chitinase inhibition for each concentration of Cyclo(Arg-Pro) relative to the control (no inhibitor).

-

If possible, determine the IC₅₀ value of Cyclo(Arg-Pro).

-

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for investigating the impact of a compound like Cyclo(Arg-Pro) on yeast cell separation.

Conclusion and Future Directions

Cyclo(Arg-Pro) serves as a specific inhibitor of Saccharomyces cerevisiae cell separation through its targeted inhibition of chitinase. This property makes it an invaluable research tool for dissecting the molecular events of the final stages of the cell cycle. While the direct interaction with chitinase is the established mechanism, further research is warranted to explore potential off-target effects or influences on the upstream RAM signaling network. The development of more potent and specific analogs of Cyclo(Arg-Pro) could pave the way for novel antifungal therapies that target the structural integrity of the fungal cell wall, a promising strategy for combating pathogenic fungi. Future investigations should focus on obtaining precise kinetic data for the inhibition of purified yeast chitinase by Cyclo(Arg-Pro) and exploring its effects on the localization and phosphorylation status of key RAM pathway components.

References

- 1. Long-term tracking of budding yeast cells in brightfield microscopy: CellStar and the Evaluation Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. The effect of chitinase inhibitors, cyclo(Arg-Pro) against cell separation of Saccharomyces cerevisiae and the morphological change of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of Cyclo(Arg-Pro)

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo(Arg-Pro)

Introduction

Cyclo(Arg-Pro), also known as Cyclo(Arginyl-Prolyl), is a cyclic dipeptide (CDP) that has garnered significant interest within the scientific community. As a member of the diketopiperazine (DKP) class of compounds, it is characterized by a rigid six-membered ring structure formed from the condensation of L-Arginine and L-Proline amino acids. This unique conformation imparts specific physicochemical properties and a range of biological activities, making it a molecule of interest for researchers in medicinal chemistry, drug discovery, and molecular biology. This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclo(Arg-Pro), detailed experimental protocols, and visualizations of relevant workflows and pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Cyclo(Arg-Pro) are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₅O₂ | [1][2][3] |

| Molecular Weight | 253.30 g/mol | [1][2][3] |

| CAS Number | 181961-24-0 (for Cyclo(Pro-dArg)) | [2][4] |

| Appearance | White to off-white solid | [5][6] |

| Synonyms | Cyclo(Pro-Arg), c(RP) | [1][7] |

Computed Physicochemical Data

Computational models provide valuable insights into the behavior of molecules. The following data for Cyclo(Arg-Pro) has been computed using established algorithms.

| Property | Value | Source |

| XLogP3 | -1.4 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 253.15387487 Da | [3] |

| Topological Polar Surface Area | 114 Ų | [3] |

Solubility and Storage

| Parameter | Details | Source |

| Solubility | Soluble in water. For the TFA salt, solubility is reported as 100 mg/mL in H₂O with ultrasonication. | [4][5][6] |

| Storage (Powder) | Recommended storage at -20°C for up to 1 year or -80°C for up to 2 years. Should be kept in a sealed container away from moisture. | [5][7] |

| Storage (In Solvent) | At -20°C for 1 month or -80°C for 6 months. Repeated freeze-thaw cycles should be avoided. | [5][7] |

Biological Activity

Cyclo(Arg-Pro) and its stereoisomers have been shown to exhibit a range of biological effects, highlighting their therapeutic potential.

-

Chitinase (B1577495) Inhibition : Cyclo(Arg-Pro) acts as a chitinase inhibitor.[2][7] This activity allows it to prevent the cell separation of Saccharomyces cerevisiae without affecting its growth and to inhibit the morphological transformation of Candida albicans from its yeast to filamentous form.[2][7]

-

Antibacterial Activity : The stereoisomer Cyclo(L-Pro-D-Arg) has demonstrated significant antibacterial activity against various medically important bacteria, with the highest activity recorded against Klebsiella pneumoniae (MIC of 1 μg/mL).[8]

-

Antitumor Activity : Cyclo(L-Pro-D-Arg) has also shown notable antitumor activity against HeLa cells with an IC₅₀ value of 50 μg/mL, while exhibiting no cytotoxicity against normal monkey kidney (VERO) cells up to 100 μg/mL.[8][9]

Experimental Protocols & Methodologies

This section details the methodologies for the synthesis, characterization, and biological evaluation of Cyclo(Arg-Pro).

Synthesis of Cyclo(Arg-Pro)

The synthesis of cyclic dipeptides like Cyclo(Arg-Pro) is typically achieved through solid-phase peptide synthesis (SPPS) followed by cyclization.

Protocol: Solid-Phase Synthesis and Cyclization

-

Resin Preparation : A suitable resin (e.g., 2-chlorotrityl chloride resin) is used as the solid support. The first amino acid, Fmoc-Pro-OH, is loaded onto the resin.

-

Fmoc Deprotection : The Fmoc protecting group on the proline is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling : The second amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA and coupled to the deprotected proline on the resin.

-

Cleavage from Resin : The linear dipeptide (Arg(Pbf)-Pro) is cleaved from the resin using a mild acid solution (e.g., 1% trifluoroacetic acid in dichloromethane) to keep the side-chain protecting groups intact.

-

Cyclization : The linear peptide is dissolved in a large volume of solvent (e.g., DMF) to ensure high dilution, which favors intramolecular cyclization over intermolecular polymerization. A coupling agent (e.g., DPPA or HBTU) and a base (e.g., DIPEA) are added to facilitate the formation of the amide bond between the N-terminus of Arginine and the C-terminus of Proline. The reaction is typically stirred for several hours at room temperature.[10]

-

Deprotection and Purification : The side-chain protecting group (Pbf) on Arginine is removed using a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude cyclic peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Characterization : The final product's identity and purity are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][12]

Biological Activity Assays

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture : Prepare an overnight culture of the target bacterium (e.g., K. pneumoniae) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution : Prepare a series of twofold dilutions of Cyclo(Arg-Pro) in a 96-well microtiter plate.

-

Inoculation : Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well containing the peptide dilutions. Include positive (no peptide) and negative (no bacteria) controls.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[8]

Protocol: Antitumor Cytotoxicity (MTT) Assay

-

Cell Seeding : Seed tumor cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of Cyclo(Arg-Pro) and incubate for 48-72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[8]

Potential Signaling Pathways

While the precise signaling pathways modulated by Cyclo(Arg-Pro) are still under investigation, related cyclic dipeptides offer clues. For instance, Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[13] Given the structural similarities and overlapping biological activities (e.g., anti-inflammatory potential often accompanies antitumor effects), it is plausible that Cyclo(Arg-Pro) could interact with similar inflammatory pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes involved in inflammation and cell survival. Inhibition of this pathway is a key target for anti-inflammatory and antitumor drug development.

Conclusion

Cyclo(Arg-Pro) is a compelling cyclic dipeptide with well-defined physicochemical properties and significant, multifaceted biological activities. Its potential as a chitinase inhibitor, antibacterial, and antitumor agent makes it a valuable lead compound for further investigation in drug development. The methodologies outlined in this guide for its synthesis, characterization, and evaluation provide a solid foundation for researchers aiming to explore the full therapeutic potential of this fascinating molecule. Future studies should focus on elucidating its precise mechanisms of action and its interactions with key cellular signaling pathways.

References

- 1. Cyclo(Arg-Pro) - Creative Peptides [creative-peptides.com]

- 2. biocat.com [biocat.com]

- 3. Cyclo(Arg-Pro) | C11H19N5O2 | CID 9856386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclo(Arg-Pro) TFA | Parasite | | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry of Cyclo(Arg-Pro) Isomers

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a vast class of natural and synthetic compounds with a wide array of biological activities.[1] The Cyclo(Arginine-Proline) or Cyclo(Arg-Pro) scaffold is of particular interest due to its reported antimicrobial, antitumor, and enzyme-inhibiting properties.[2][3][4][5] The inherent chirality of its constituent amino acids, Arginine and Proline, gives rise to four distinct stereoisomers. The three-dimensional arrangement of these isomers is a critical determinant of their biological function, receptor binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the stereochemistry of Cyclo(Arg-Pro) isomers, detailing their synthesis, physicochemical characterization, biological activities, and experimental protocols to facilitate further research and development.

Introduction to Cyclo(Arg-Pro) Stereoisomers

The Cyclo(Arg-Pro) molecule contains two chiral centers, one at the α-carbon of Arginine and one at the α-carbon of Proline. This results in four possible stereoisomers, which can be grouped into two enantiomeric pairs. These pairs are diastereomers of each other.[6][7][8]

-

cis-Isomers (Arginine and Proline side chains on the same side of the DKP ring):

-

Cyclo(L-Arg-L-Pro)

-

Cyclo(D-Arg-D-Pro) (Enantiomer of the L-L isomer)

-

-

trans-Isomers (Arginine and Proline side chains on opposite sides of the DKP ring):

-

Cyclo(L-Arg-D-Pro)

-

Cyclo(D-Arg-L-Pro) (Enantiomer of the L-D isomer)[9]

-

The distinction between these isomers is not trivial; stereochemistry dictates the spatial orientation of the bulky guanidinium (B1211019) group of arginine and the constrained pyrrolidine (B122466) ring of proline, profoundly influencing molecular interactions with biological targets.[10]

Caption: Stereochemical relationships between the four isomers of Cyclo(Arg-Pro).

Synthesis and Chromatographic Separation

The synthesis of Cyclo(Arg-Pro) isomers can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: A common laboratory approach involves the cyclization of a linear dipeptide precursor. The synthesis starts with protected L- or D- amino acids, which are coupled to form a linear dipeptide. After deprotection, the dipeptide ester undergoes spontaneous intramolecular cyclization, often under thermal conditions, to form the diketopiperazine ring.[1] Stereochemical integrity is a challenge, as racemization can occur, necessitating robust purification methods.

Enzymatic Synthesis: Biocatalytic methods offer high stereospecificity. For instance, a D-stereospecific amidohydrolase from Streptomyces sp. has been used for the one-pot synthesis of Cyclo(D-Pro-L-Arg) with high yield.[11]

Separation of Isomers: Since synthesis can yield mixtures of diastereomers or enantiomers, effective separation is crucial.

-

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., cyclodextrin-based columns) are highly effective for separating all four stereoisomers.[12][13] Reversed-phase HPLC can often separate diastereomeric pairs (cis vs. trans).

-

Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique is an excellent scalable method for separating isomers with different partition coefficients, avoiding the use of solid stationary phases.[14]

Caption: General experimental workflow for Cyclo(Arg-Pro) isomer synthesis and analysis.

Physicochemical and Spectroscopic Data

Distinguishing between the stereoisomers relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy helps differentiate diastereomers (cis vs. trans), while chiroptical methods like Electronic Circular Dichroism (ECD) and polarimetry are essential for distinguishing between enantiomers.[10][15]

Table 1: Physicochemical Properties of Cyclo(Arg-Pro) Isomers

| Property | Cyclo(L-Arg-L-Pro) | Cyclo(D-Arg-D-Pro) | Cyclo(L-Arg-D-Pro) | Cyclo(D-Arg-L-Pro) |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₉N₅O₂ | C₁₁H₁₉N₅O₂ | C₁₁H₁₉N₅O₂ | C₁₁H₁₉N₅O₂ |

| Molecular Weight | 253.30 g/mol | 253.30 g/mol | 253.30 g/mol | 253.30 g/mol |

| Configuration | cis | cis | trans | trans |

| Predicted ¹H NMR | Diastereotopic shifts | Identical to L-L | Diastereotopic shifts | Identical to L-D |

| Predicted ¹³C NMR | Diastereotopic shifts | Identical to L-L | Diastereotopic shifts | Identical to L-D |

| Specific Rotation [α]D | Negative value (predicted) | Positive value (predicted) | Positive value (predicted) | Negative value (predicted) |

| ECD Spectrum | Mirror image of D-D | Mirror image of L-L | Mirror image of D-L | Mirror image of L-D |

Note: Specific experimental values for all four isomers are not consistently available in published literature; predictions are based on established principles for similar cyclic dipeptides.[10][16]

Biological Activity and Mechanism of Action

The stereochemistry of Cyclo(Arg-Pro) has a profound impact on its biological activity. Different isomers exhibit varied potency and even different mechanisms of action.

Chitinase (B1577495) Inhibition: Cyclo(Arg-Pro) is a known inhibitor of family 18 chitinases.[2][5] This activity is responsible for its observed effects against fungi like Saccharomyces cerevisiae (inhibiting cell separation) and Candida albicans (inhibiting the yeast-to-hyphae transition).[2][17][18]

Antibacterial and Antitumor Activity: The Cyclo(L-Pro-D-Arg) isomer, isolated from Bacillus cereus, has demonstrated significant antibacterial and antitumor properties.[3][4][19] This highlights the potential for specific stereoisomers to possess unique and potent bioactivities.

Table 2: Comparative Biological Activities of Cyclo(Arg-Pro) Isomers

| Isomer | Target/Activity | Measurement | Value | Reference |

|---|---|---|---|---|

| Cyclo(L-Pro-D-Arg) | Antibacterial (K. pneumoniae) | MIC | 1 µg/mL | [4] |

| Cyclo(L-Pro-D-Arg) | Antitumor (HeLa cells) | IC₅₀ | 50 µg/mL | [4] |

| Cyclo(L-Pro-D-Arg) | Cytotoxicity (VERO cells) | IC₅₀ | >100 µg/mL | [4] |

| Cyclo(Arg-Pro) (isomer unspecified) | Chitinase Inhibition | - | Active |[2][18] |

Caption: Signaling pathway for the antifungal action of Cyclo(Arg-Pro) via chitinase inhibition.

Experimental Protocols

Protocol: Synthesis of Cyclo(L-Arg-L-Pro)

This protocol is a representative method based on standard solid-phase peptide synthesis (SPPS) and subsequent solution-phase cyclization.

-

Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM). React with Fmoc-L-Pro-OH in the presence of diisopropylethylamine (DIPEA) for 2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from proline.

-

Peptide Coupling: Couple Fmoc-L-Arg(Pbf)-OH to the resin-bound proline using a coupling agent like HBTU/HOBt in DMF with DIPEA for 2 hours.

-

Cleavage from Resin: Cleave the linear dipeptide, H-L-Arg(Pbf)-L-Pro-OH, from the resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM.

-

Cyclization: Dissolve the crude linear dipeptide in a large volume of DCM/DMF. Add a coupling reagent (e.g., DPPA) and a base (e.g., sodium bicarbonate) and stir at room temperature for 24-48 hours to promote intramolecular cyclization.

-

Deprotection and Purification: Remove the Pbf protecting group from arginine using a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Purify the final product, Cyclo(L-Arg-L-Pro), using preparative reversed-phase HPLC.

-

Characterization: Confirm the identity and purity by LC-MS and NMR spectroscopy.

Protocol: Chiral HPLC Separation

-

Column: Use a chiral stationary phase column, such as a Chiralpak® AD-H or equivalent cyclodextrin-based column.

-

Mobile Phase: An isocratic mobile phase of methanol/water or acetonitrile/water with a modifier like 0.1% TFA is typically effective. The exact ratio must be optimized.

-

Sample Preparation: Dissolve the purified Cyclo(Arg-Pro) mixture in the mobile phase at a concentration of ~1 mg/mL.

-

Injection and Detection: Inject 10-20 µL onto the column. Monitor the elution profile using a UV detector at 214 nm.

-

Fraction Collection: Collect the separated peaks corresponding to the different stereoisomers for further analysis.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[4]

-

Bacterial Culture: Grow the target bacterium (e.g., K. pneumoniae) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

-

Compound Preparation: Prepare a stock solution of the purified Cyclo(Arg-Pro) isomer in a suitable solvent (e.g., sterile water or DMSO). Create a series of 2-fold serial dilutions in MHB in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the plate.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The stereochemistry of Cyclo(Arg-Pro) is a paramount factor governing its biological profile. The four distinct isomers—Cyclo(L-Arg-L-Pro), Cyclo(D-Arg-D-Pro), Cyclo(L-Arg-D-Pro), and Cyclo(D-Arg-L-Pro)—possess unique three-dimensional structures that lead to differential interactions with biological targets. As demonstrated by the potent and specific antibacterial and antitumor activity of the Cyclo(L-Pro-D-Arg) isomer, stereoselective synthesis and separation are critical for unlocking the therapeutic potential of this CDP scaffold. Future research should focus on the systematic synthesis and biological evaluation of all four isomers against a wider range of targets to fully elucidate their structure-activity relationships, paving the way for the development of novel, stereochemically pure therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclo-(L-arginine-L-proline) inhibitor | Benchchem [benchchem.com]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. Cyclo(Arg-Pro) - Creative Peptides [creative-peptides.com]

- 10. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. hub.rotachrom.com [hub.rotachrom.com]

- 15. Cyclic peptides. 15. Lanthanide-assisted 13C and 1H NMR analysis of preferred side-chain rotamers in proline-containing cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. biocat.com [biocat.com]

- 19. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

Cyclo(Arg-Pro): A Technical Guide to its Commercial Availability, Biological Activity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Arg-Pro), a cyclic dipeptide, has garnered significant interest in the scientific community due to its distinct biological activities. It is recognized primarily as a chitinase (B1577495) inhibitor, affecting the growth and morphology of various fungal species, and as an arginase inhibitor with potential applications in cancer immunotherapy through the modulation of the tumor microenvironment. This technical guide provides a comprehensive overview of the commercial availability of Cyclo(Arg-Pro), its key biological functions, and detailed protocols for relevant experimental assays.

Commercial Availability and Supplier Information

Cyclo(Arg-Pro) and its trifluoroacetate (B77799) (TFA) salt are commercially available from several suppliers, catering to the needs of researchers and drug development professionals. The compound is typically supplied as a solid powder with varying levels of purity.

Table 1: Commercial Suppliers of Cyclo(Arg-Pro) and its TFA Salt

| Supplier | Product Name(s) | Purity | Available Forms |

| MedchemExpress | Cyclo(Arg-Pro), Cyclo(Arg-Pro) TFA | >98% | Solid powder |

| BOC Sciences | Cyclo(Arg-Pro) TFA | 95% | Solid powder |

| Creative Peptides | Cyclo(Arg-Pro) | Research Grade | Solid powder |

| Excenen Pharmatech | Cyclo(Arg-Pro) | >98% | Solid powder |

| ChemicalBook | cyclo(Arg-Pro) | Varies by supplier | Solid powder |

| BioCat GmbH | Cyclo(Arg-Pro) | Research Grade | Solid powder |

Physicochemical Properties and Storage

Understanding the physicochemical properties of Cyclo(Arg-Pro) is crucial for its effective use in experimental settings.

Table 2: Physicochemical Data for Cyclo(Arg-Pro)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₅O₂ | [1] |

| Molecular Weight | 253.3 g/mol | [1] |

| CAS Number | 74838-83-8 (Cyclo(L-Arg-L-Pro))181961-24-0 (Cyclo(D-Arg-L-Pro)) | [1][2] |

| Solubility | Water (for TFA salt): up to 100 mg/mL (with ultrasonication) | [3] |

| Storage Conditions | Short-term (1 month): -20°CLong-term (6 months): -80°C | [2] |

Biological Activity and Signaling Pathways

Cyclo(Arg-Pro) exhibits two primary biological activities: inhibition of chitinase and inhibition of arginase. These activities implicate the compound in distinct signaling pathways relevant to antifungal research and oncology.

Chitinase Inhibition

Cyclo(Arg-Pro) acts as a competitive inhibitor of chitinases, enzymes crucial for the breakdown of chitin (B13524), a key component of fungal cell walls.[4] This inhibition disrupts fungal cell wall integrity and affects processes like cell division and morphogenesis.

The integrity of the fungal cell wall is maintained by a complex signaling network. When the cell wall is stressed, transmembrane sensors activate a MAP kinase cascade, leading to the transcriptional regulation of genes involved in cell wall synthesis, including chitin synthases. By inhibiting chitinases, Cyclo(Arg-Pro) can induce cell wall stress, thereby activating this pathway.

Arginase Inhibition

In the context of cancer, arginase is an enzyme that is often upregulated in the tumor microenvironment (TME). Arginase depletes L-arginine, an amino acid essential for T-cell proliferation and function. This depletion leads to immunosuppression, allowing cancer cells to evade the immune system. Cyclo(Arg-Pro) can inhibit arginase, thereby restoring L-arginine levels and enhancing anti-tumor immunity.

Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are key sources of arginase in the TME. The depletion of L-arginine by arginase impairs T-cell receptor (TCR) signaling and leads to T-cell cycle arrest. By inhibiting arginase, Cyclo(Arg-Pro) can reverse this immunosuppressive effect and promote T-cell-mediated tumor cell killing.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Cyclo(Arg-Pro).

Chitinase Inhibition Assay

This protocol is adapted from general colorimetric chitinase assays and can be used to determine the inhibitory activity of Cyclo(Arg-Pro).

Objective: To quantify the inhibitory effect of Cyclo(Arg-Pro) on chitinase activity.

Materials:

-

Chitinase from a suitable source (e.g., Trichoderma viride)

-

Colloidal chitin (substrate)

-

p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as a chromogenic substrate

-

Cyclo(Arg-Pro)

-

Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

-

Sodium carbonate (0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Cyclo(Arg-Pro) in the appropriate solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of Cyclo(Arg-Pro) in sodium acetate buffer.

-

In a 96-well plate, add 50 µL of the chitinase solution to each well.

-

Add 50 µL of the different concentrations of Cyclo(Arg-Pro) or buffer (for control) to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Add 100 µL of the pNP-GlcNAc substrate solution to each well to start the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Cyclo(Arg-Pro) and determine the IC₅₀ value.

Arginase Activity Assay

This protocol is based on the colorimetric determination of urea produced from the enzymatic activity of arginase.

Objective: To measure the inhibitory effect of Cyclo(Arg-Pro) on arginase activity.

Materials:

-

Arginase (e.g., from bovine liver)

-

L-arginine solution (substrate)

-

Cyclo(Arg-Pro)

-

Urea standard solution

-

Colorimetric urea detection reagents (e.g., α-isonitrosopropiophenone)

-

Tris-HCl buffer (50 mM, pH 7.5) containing MnCl₂ (10 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Activate the arginase by pre-incubating it in the Tris-HCl buffer with MnCl₂ at 37°C for 10 minutes.

-

Prepare a stock solution of Cyclo(Arg-Pro) and a series of dilutions in the buffer.

-

In a 96-well plate, add 25 µL of the activated arginase solution to each well.

-

Add 25 µL of the different concentrations of Cyclo(Arg-Pro) or buffer (for control) to the wells.

-

Add 50 µL of the L-arginine solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding an acid solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water).

-

Add the colorimetric reagent (e.g., α-isonitrosopropiophenone) to each well.

-

Heat the plate at 100°C for 45 minutes to allow for color development.

-

Cool the plate to room temperature and measure the absorbance at 540 nm.

-

Create a standard curve using the urea standard and calculate the arginase activity and the percentage of inhibition by Cyclo(Arg-Pro).

Saccharomyces cerevisiae Cell Separation Assay

This assay evaluates the effect of Cyclo(Arg-Pro) on the cell separation of budding yeast.[5]

Objective: To observe the inhibition of cell separation in S. cerevisiae treated with Cyclo(Arg-Pro).

Materials:

-

Saccharomyces cerevisiae culture

-

YPD (Yeast Extract Peptone Dextrose) medium

-

Cyclo(Arg-Pro)

-

Microscope with a hemocytometer or automated cell counter

-

Shaking incubator

Procedure:

-

Grow an overnight culture of S. cerevisiae in YPD medium at 30°C.

-

Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh YPD medium.

-

Prepare different concentrations of Cyclo(Arg-Pro) in the YPD medium.

-

Incubate the yeast cultures with and without (control) Cyclo(Arg-Pro) at 30°C with shaking.

-

At various time points (e.g., 2, 4, 6, 8 hours), take aliquots from each culture.

-

Observe the cells under a microscope. Look for the formation of cell clumps or chains, which indicates a defect in cell separation.

-

Quantify the effect by counting the number of single cells versus cells in clumps in a defined volume using a hemocytometer. An increase in the proportion of clumped cells indicates inhibition of cell separation.

Candida albicans Morphological Change Assay

This assay assesses the ability of Cyclo(Arg-Pro) to inhibit the yeast-to-hyphae transition in Candida albicans.[5]

Objective: To determine the effect of Cyclo(Arg-Pro) on the morphological transition of C. albicans.

Materials:

-

Candida albicans culture

-

RPMI-1640 medium (or other hyphae-inducing medium)

-

Fetal bovine serum (FBS)

-

Cyclo(Arg-Pro)

-

Microscope

-

Incubator at 37°C with 5% CO₂

Procedure:

-

Grow an overnight culture of C. albicans in a suitable yeast-phase growth medium (e.g., YPD) at 30°C.

-

Wash and resuspend the yeast cells in pre-warmed RPMI-1640 medium supplemented with 10% FBS.

-

Adjust the cell density to approximately 1 x 10⁶ cells/mL.

-

Add different concentrations of Cyclo(Arg-Pro) to the cell suspension. Include a no-drug control.

-

Incubate the cultures at 37°C in a 5% CO₂ atmosphere for 2-4 hours to induce hyphal growth.

-

After incubation, observe the cell morphology under a microscope.

-

Quantify the percentage of yeast cells, pseudohyphae, and true hyphae in each condition. A decrease in the percentage of hyphal forms in the presence of Cyclo(Arg-Pro) indicates inhibitory activity.

Conclusion

Cyclo(Arg-Pro) is a readily available cyclic dipeptide with well-defined biological activities as a chitinase and arginase inhibitor. Its effects on fungal growth and the tumor microenvironment make it a valuable tool for researchers in mycology and oncology. The experimental protocols provided in this guide offer a starting point for investigating the multifaceted properties of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to explore its full potential in drug development.

References

- 1. The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of chitinase inhibitors, cyclo(Arg-Pro) against cell separation of Saccharomyces cerevisiae and the morphological change of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Cyclo(Arg-Pro): A Detailed Guide for Researchers

Introduction

Cyclo(Arg-Pro), also known as c(RP) or a diketopiperazine of arginine and proline, is a cyclic dipeptide with significant biological activities. It has been identified as an inhibitor of chitinase (B1577495) and demonstrates effects on the cell separation of Saccharomyces cerevisiae and the morphological changes of Candida albicans. Its simple yet constrained structure makes it an interesting scaffold in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the chemical synthesis of Cyclo(Arg-Pro), targeting researchers and professionals in the field. Two primary strategies are outlined: a solid-phase synthesis of the linear precursor followed by solution-phase cyclization, and a classical solution-phase approach.

Synthesis Strategies: An Overview

The synthesis of Cyclo(Arg-Pro) primarily involves two key stages: the formation of the linear dipeptide, Arg-Pro, and the subsequent intramolecular cyclization to form the diketopiperazine structure.

1. Solid-Phase Peptide Synthesis (SPPS) followed by Solution-Phase Cyclization: This is a modern and efficient approach. The linear dipeptide is assembled on a solid support (resin), which simplifies the purification of intermediates as excess reagents and by-products are washed away. After the synthesis of the linear peptide, it is cleaved from the resin and then cyclized in solution. This method is highly recommended for its efficiency and ease of purification.

2. Solution-Phase Synthesis: This classical approach involves the coupling of protected arginine and proline derivatives in solution, followed by deprotection and cyclization, also in solution. While it offers flexibility, it can be more labor-intensive due to the need for purification of intermediates at each step, typically by chromatography.

A crucial aspect of arginine chemistry in peptide synthesis is the protection of its highly basic guanidino side chain to prevent side reactions. Common protecting groups include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Tos (tosyl), and NO2 (nitro). The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions.

Method 1: Solid-Phase Synthesis of Linear Arg-Pro with Solution-Phase Cyclization

This protocol describes the synthesis of the linear peptide H-Arg(Pbf)-Pro-OH using Fmoc-based solid-phase chemistry on a 2-chlorotrityl chloride (2-CTC) resin, followed by cleavage and cyclization in solution. The 2-CTC resin is chosen for its acid lability, which allows the peptide to be cleaved with side-chain protecting groups intact.

Experimental Protocol

Part A: Solid-Phase Synthesis of H-Arg(Pbf)-Pro-O-Trt(2-Cl)-Resin

-

Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in dichloromethane (B109758) (DCM, 15 mL) for 30 minutes in a peptide synthesis vessel.

-

Loading of the First Amino Acid (Fmoc-Pro-OH):

-

Drain the DCM.

-

Dissolve Fmoc-Pro-OH (0.8 mmol) in DCM (10 mL).

-

Add N,N-diisopropylethylamine (DIPEA) (3.2 mmol, 4 eq.).

-

Add the amino acid solution to the resin and shake for 25 minutes at room temperature.

-

To cap any unreacted sites on the resin, add methanol (B129727) (1 mL) and shake for an additional 10 minutes.

-

Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine (B6355638) in DMF (15 mL) to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF (15 mL) and shake for 15 minutes.

-

Drain and wash the resin with DMF (5x) and DCM (3x).

-

-

Coupling of the Second Amino Acid (Fmoc-Arg(Pbf)-OH):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (10 mL).

-

Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Repeat step 3 to remove the Fmoc group from the N-terminal arginine.

-

After the final washes, dry the resin under vacuum.

-

Part B: Cleavage of the Linear Peptide from Resin

-

Prepare a cleavage cocktail of acetic acid (AcOH) / trifluoroethanol (TFE) / DCM in a ratio of 1:1:8 (v/v/v).

-

Add the cleavage cocktail (20 mL) to the dried resin and shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional cleavage cocktail (2 x 5 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude linear peptide, H-Arg(Pbf)-Pro-OH.

Part C: Solution-Phase Cyclization and Deprotection

-

Cyclization:

-

Dissolve the crude linear peptide in a large volume of anhydrous DMF (to achieve a concentration of ~1 mM) to favor intramolecular cyclization over intermolecular polymerization.

-

Add 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (3 eq.) and N,N'-diisopropylcarbodiimide (DIC) (4 eq.) to the solution.

-

Stir the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature.

-

Monitor the reaction by HPLC-MS until the linear precursor is consumed.

-

Evaporate the DMF under high vacuum.

-

-

Deprotection and Purification:

-

Dissolve the crude cyclic peptide in a deprotection cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS).

-

Stir for 2 hours at room temperature to remove the Pbf protecting group.

-

Precipitate the crude Cyclo(Arg-Pro) by adding cold diethyl ether.

-

Centrifuge to collect the precipitate and wash with cold ether (3x).

-

Purify the final product by reverse-phase HPLC (RP-HPLC).

-

Lyophilize the pure fractions to obtain Cyclo(Arg-Pro) as a white powder.

-

Visualization of the Workflow

Caption: Workflow for the solid-phase synthesis and solution-phase cyclization of Cyclo(Arg-Pro).

Method 2: Classical Solution-Phase Synthesis

This method involves the synthesis of the linear dipeptide in solution, followed by deprotection and cyclization. It requires careful purification at each step.

Experimental Protocol

-

Synthesis of Z-Arg(NO2)-Pro-OBzl:

-

Dissolve H-Pro-OBzl.HCl (1 eq.) in DMF.

-

Add DIPEA (1 eq.) to neutralize the hydrochloride salt.

-

In a separate flask, dissolve Z-Arg(NO2)-OH (1 eq.), HOBt (1.1 eq.), and HBTU (1.1 eq.) in DMF.

-

Add DIPEA (2.2 eq.) to the activated arginine solution and stir for 2 minutes.

-

Add the activated arginine solution to the proline solution and stir overnight at room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and purify by silica (B1680970) gel chromatography to yield the protected dipeptide Z-Arg(NO2)-Pro-OBzl.

-

-

Deprotection of Linear Peptide:

-

Dissolve the protected dipeptide in methanol.

-

Add Pd/C catalyst (10% by weight).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 24 hours to remove the Z and Bzl protecting groups.

-

Filter the catalyst through Celite and evaporate the solvent to get H-Arg(NO2)-Pro-OH.

-

-

Cyclization:

-

Follow the cyclization procedure described in Method 1, Part C, step 1, using H-Arg(NO2)-Pro-OH as the starting material.

-

-

Final Deprotection and Purification:

-

The nitro (NO2) protecting group can be removed by catalytic hydrogenation (H2, Pd/C) in an acidic medium (e.g., acetic acid) or with other reducing agents like SnCl2.

-

After deprotection, purify the crude Cyclo(Arg-Pro) by RP-HPLC as described previously.

-

Visualization of the Workflow

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(Arg-Pro)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the cyclic dipeptide Cyclo(Arg-Pro) using reverse-phase high-performance liquid chromatography (RP-HPLC). Cyclo(Arg-Pro) is a known chitinase (B1577495) inhibitor with potential applications in antifungal and other therapeutic areas.[1][2] This document outlines the necessary instrumentation, materials, and a step-by-step protocol for achieving high purity of Cyclo(Arg-Pro). The provided methodology is suitable for researchers in academia and industry involved in peptide synthesis, purification, and drug development.

Introduction

Cyclic dipeptides, also known as diketopiperazines, are a class of naturally occurring compounds with diverse biological activities. Cyclo(Arg-Pro) has been identified as an inhibitor of chitinase, an enzyme crucial for the growth and viability of various fungi and insects.[1][2] This inhibitory activity makes Cyclo(Arg-Pro) a compound of interest for the development of novel antifungal agents and other therapeutic applications.

The synthesis of peptides often results in a mixture of the desired product along with impurities such as deletion sequences, incompletely deprotected products, and other side-reaction products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides and other small molecules due to its high resolution and efficiency. This application note details a robust RP-HPLC method for the purification of Cyclo(Arg-Pro).

Physicochemical Properties of Cyclo(Arg-Pro)

A clear understanding of the physicochemical properties of Cyclo(Arg-Pro) is essential for developing an effective purification strategy.

| Property | Value |

| Molecular Formula | C₁₁H₁₉N₅O₂ |

| Molecular Weight | 253.30 g/mol |

| Structure | |

| IUPAC Name | 2-[3-[(3R,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine |

(Data sourced from PubChem CID 9856386)

Experimental Protocol: RP-HPLC Purification of Cyclo(Arg-Pro)

This protocol is designed for the purification of synthesized Cyclo(Arg-Pro).

Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Pump

-

Autosampler or Manual Injector

-

Column Oven

-

Variable Wavelength or Diode Array Detector (DAD)

-

Fraction Collector

-

-

-

Chromatography Column:

-

A C18 reverse-phase column is recommended. Typical dimensions for preparative scale are 20-50 mm internal diameter and 150-250 mm length, with a particle size of 5-10 µm. For analytical scale, a 4.6 mm x 250 mm column with 5 µm particles is suitable.

-

-

Chemicals and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Trifluoroacetic acid (TFA), HPLC grade

-

Crude Cyclo(Arg-Pro) sample

-

Reference standard of pure Cyclo(Arg-Pro) (if available)

-

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: It is crucial to degas the mobile phases before use to prevent bubble formation in the HPLC system.

Sample Preparation

-

Dissolve the crude Cyclo(Arg-Pro) sample in a minimal amount of Mobile Phase A or a compatible solvent.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the purification of Cyclo(Arg-Pro). These parameters may require optimization based on the specific HPLC system and column used.

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |